![molecular formula C8H13N B2926953 Dispiro[2.0.34.13]octan-6-amine CAS No. 2408972-69-8](/img/structure/B2926953.png)

Dispiro[2.0.34.13]octan-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

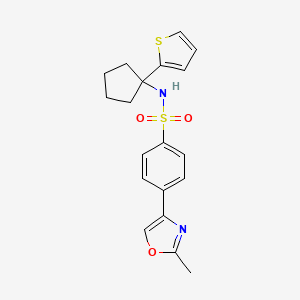

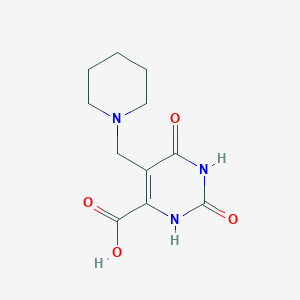

Synthesis of Spirocyclopropane-Annelated Compounds

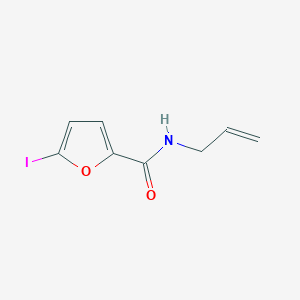

Spirocyclopropane compounds, which are annelated to six- and five-member rings, have been synthesized using various methods. The presence of the cyclopropyl group is crucial in many herbal compounds, exhibiting a range of biological activities such as antifungal, antibacterial, and antiviral properties .

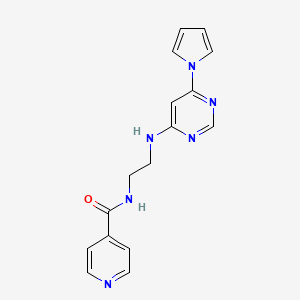

Antiproliferative Agents

Dispiro[oxindole/acenaphthylenone‒benzofuranone]pyrrolidine scaffolds, which can be synthesized from Dispiro[2.0.34.13]octan-6-amine, have shown significant inhibitory effects against various human solid tumors. These include cancers of the lung, breast, cervix, and colon. The compounds have also been tested in the active sites of the MDM2 receptor to study their antiproliferative effects .

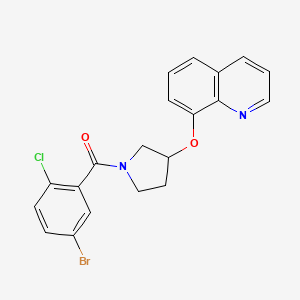

Medicinal Chemistry and Drug Discovery

The compound’s framework is part of many alkaloids and medicinally important scaffolds. It is involved in the synthesis of bioactive scaffolds that are significant in the development of new therapeutic agents. This includes the design of spiro oxindole-heterocycles containing a five-member pyrrolidone ring, which are of high biological interest .

Enzyme Inhibition

Compounds containing Dispiro[2.0.34.13]octan-6-amine have demonstrated enzyme inhibition activities. This includes the potential for developing new analgesics, such as analogs of bicifadine, which are used for anti-arthritic treatments .

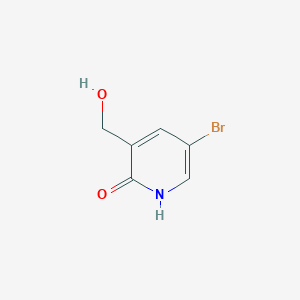

Conformational Analysis

Spiro[cyclopropane-1,2′-steroids], which can be synthesized from Dispiro[2.0.34.13]octan-6-amine, have been subjected to conformational analysis using various NMR techniques. This analysis is essential for understanding the biological activities of these compounds, including their diuretic and antiandrogenic properties .

Prostaglandin Analogues Synthesis

Intermediates derived from Dispiro[2.0.34.13]octan-6-amine are useful in the preparation of prostaglandin analogues. These analogues play a significant role in pharmaceutical applications due to their diverse biological activities .

Safety and Hazards

Safety information for Dispiro[2.0.34.13]octan-6-amine indicates that it has the GHS07 pictogram with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, which refer to potential health hazards. Precautionary statements provide guidance on how to handle the compound safely .

properties

IUPAC Name |

dispiro[2.0.34.13]octan-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c9-6-3-8(4-6)5-7(8)1-2-7/h6H,1-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEQAWURKDFQOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC23CC(C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2926874.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)butan-1-one](/img/structure/B2926878.png)